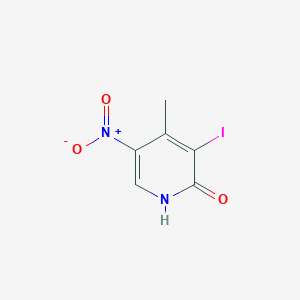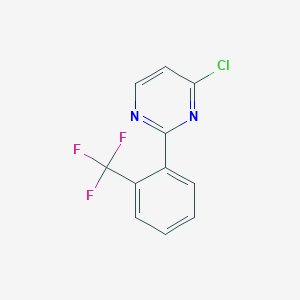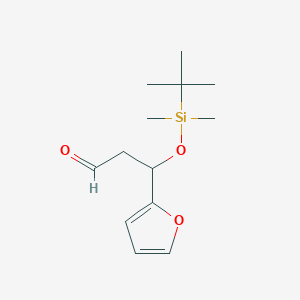
3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridine ring substituted with iodine, methyl, and nitro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylpyridine to introduce the nitro group. This is followed by iodination to add the iodine atom. The final step involves the formation of the dihydropyridin-2-one ring through cyclization reactions under controlled conditions, often using acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions or using reducing agents like tin(II) chloride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
Oxidation: 3-Iodo-4-methyl-5-nitropyridine-2-carboxylic acid.
Reduction: 3-Iodo-4-methyl-5-amino-1,2-dihydropyridin-2-one.
Substitution: 3-Azido-4-methyl-5-nitro-1,2-dihydropyridin-2-one.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of nitro and iodine substitutions on biological activity. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The nitro group is known for its role in bioactivity, and modifications can lead to compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its reactivity allows for the creation of compounds with specific properties tailored for various applications.
Wirkmechanismus
The mechanism of action of 3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding to targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Iodo-4-methyl-5-nitropyridine: Lacks the dihydropyridin-2-one ring, making it less versatile in certain reactions.
4-Methyl-5-nitro-1,2-dihydropyridin-2-one:
3-Bromo-4-methyl-5-nitro-1,2-dihydropyridin-2-one: Similar structure but with bromine instead of iodine, leading to different reactivity and properties.
Uniqueness
3-Iodo-4-methyl-5-nitro-1,2-dihydropyridin-2-one is unique due to the combination of its substituents. The presence of iodine, methyl, and nitro groups on the dihydropyridin-2-one ring provides a distinctive set of chemical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C6H5IN2O3 |
|---|---|
Molekulargewicht |
280.02 g/mol |
IUPAC-Name |
3-iodo-4-methyl-5-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5IN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2H,1H3,(H,8,10) |
InChI-Schlüssel |
ZRNUMGXPIFAEIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC=C1[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-[(1,2,3-thiadiazol-4-yl)methylidene]hydroxylamine](/img/structure/B11760948.png)

![5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine](/img/structure/B11760975.png)
![{3-[2-Amino-4-(trifluoromethyl)phenoxy]phenyl}boronic acid](/img/structure/B11760976.png)
![6-Chloro-4-methoxy-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760977.png)
![tert-butyl N-[1-(N-hydroxycarbamimidoyl)cycloheptyl]carbamate](/img/structure/B11760978.png)
![tert-butyl N-[4-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate](/img/structure/B11760980.png)
![4-[5-Hydroxy-7-(4-hydroxyphenyl)hept-1-EN-1-YL]phenol](/img/structure/B11760983.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760989.png)
![(3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B11760997.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B11761003.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carbaldehyde](/img/structure/B11761004.png)
![6-Nitro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11761007.png)

